Acoramidis Hydrochloride

説明

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

特性

IUPAC Name |

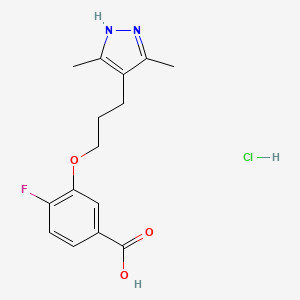

3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3.ClH/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16;/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFZEARHINUOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2242751-53-5 | |

| Record name | Acoramidis hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242751535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACORAMIDIS HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY9C88C2NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Acoramidis: A Technical Guide to a Next-Generation TTR Stabilizer

Introduction

Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded transthyretin (TTR) protein in the myocardium. The foundational event in the pathology of ATTR is the dissociation of the native TTR tetramer into its constituent monomers, a process that is the rate-limiting step in the amyloidogenic cascade.[1][2] Therapeutic intervention has logically focused on stabilizing the TTR tetramer to prevent this dissociation. Acoramidis (B605222) (formerly AG10) is a next-generation, orally administered small molecule designed as a potent and selective kinetic stabilizer of TTR.[3][4][5] Developed through a genetically inspired, structure-based approach, acoramidis has demonstrated near-complete TTR stabilization and significant clinical benefits in patients with ATTR-CM.[6][7] This guide provides a detailed technical overview of the discovery, mechanism of action, and clinical development of acoramidis for researchers, scientists, and drug development professionals.

Discovery and Rational Design

The discovery of acoramidis was inspired by human genetics, specifically the naturally occurring TTR variant, T119M.[4][8] Individuals carrying a pathogenic TTR mutation alongside the T119M variant are protected from developing amyloidosis. This "rescue mutation" confers enhanced stability to the TTR tetramer.[4] Acoramidis was rationally designed to mimic the stabilizing effect of the T119M variant.[9][10] The core design principle was to create a molecule that could bind with high affinity to the two thyroxine-binding sites on the TTR tetramer, effectively bridging the two dimeric subunits and preventing their dissociation.[2][7][11] This structure-based approach led to the synthesis of acoramidis (AG10), a molecule optimized for potency, selectivity, and oral bioavailability.[3][12]

Mechanism of Action

Acoramidis functions as a kinetic stabilizer of the TTR tetramer.[2] The dissociation of the TTR tetramer into monomers is the critical first step in the formation of amyloid fibrils.[1] By binding selectively and with high affinity to the unoccupied thyroxine-binding sites, acoramidis stabilizes the ground state of the tetramer, increasing the energy barrier for dissociation.[2][13]

The binding is primarily enthalpy-driven, mimicking the protective T119M variant by forming key hydrogen bonds with serine residues (specifically Ser117) within the binding pocket.[7][10][11] This robust interaction leads to near-complete (>90%) stabilization of the TTR tetramer across the dosing interval, effectively halting the amyloid cascade at its source.[14][15][16] This high level of stabilization is a key differentiator from earlier-generation stabilizers.[17]

Preclinical and Pharmacokinetic Profile

Preclinical Evaluation

In preclinical studies, acoramidis demonstrated superior potency and TTR stabilization compared to the first-generation stabilizer, tafamidis.[17][18] Using biophysical techniques such as surface plasmon resonance (SPR) and microscale thermophoresis (MST), acoramidis was shown to have a significantly higher binding affinity and a longer residence time on the TTR tetramer.[17] This translates to more durable stabilization. In vitro assays confirmed that acoramidis achieves near-complete stabilization of both wild-type and variant TTR in human serum.[2][17]

Table 1: Comparative Binding Affinity for TTR

| Parameter | Acoramidis | Tafamidis | Reference |

|---|---|---|---|

| Binding Affinity (KD) | ~7x higher affinity | Lower affinity | [17][18] |

| Residence Time | ~4x longer | Shorter | [17][18] |

| In Vitro Stabilization | ≥90% | Partial Stabilization |[17] |

Pharmacokinetics

Acoramidis exhibits favorable pharmacokinetic properties supporting a twice-daily oral dosing regimen.[1][13] Steady-state concentrations are achieved within four days.[13][19]

Table 2: Pharmacokinetic Parameters of Acoramidis (800 mg BID)

| Parameter | Value | Reference |

|---|---|---|

| Tmax (Time to Peak Concentration) | ~1 hour | [1][13] |

| Cmax (Peak Concentration) at Steady State | 13,700 ng/mL | [1][13] |

| AUC0-12h (Area Under the Curve) at Steady State | 47,200 ng·h/mL | [1] |

| Apparent Volume of Distribution (Vd) | 654 L | [1][20] |

| Plasma Protein Binding | 96% (primarily to TTR) | [1][20] |

| Effective Half-life | ~6 hours | [13][19] |

| Metabolism | Primarily via glucuronidation (UGT1A9, UGT1A1, UGT2B7) | [1][20] |

| Excretion | ~68% in urine, ~32% in feces |[13] |

Experimental Protocols

The evaluation of TTR stabilizers like acoramidis relies on a set of specialized biophysical and biochemical assays.

TTR Stabilization Assays

-

Methodology: Western Blot Under Denaturing Conditions

-

Principle: This assay measures the ability of a stabilizer to prevent the dissociation of the TTR tetramer under chemical stress (e.g., acidic conditions).[21]

-

Protocol:

-

Human serum is incubated with varying concentrations of the stabilizer (e.g., acoramidis) or a vehicle control.

-

The samples are subjected to acid-mediated denaturation (e.g., incubation at pH 3.5-4.0) for an extended period (e.g., 72 hours).[21]

-

The reaction is neutralized, and the samples are run on a non-denaturing polyacrylamide gel electrophoresis (PAGE).

-

Proteins are transferred to a membrane (Western blot), which is then probed with an anti-TTR antibody.

-

The amount of intact tetrameric TTR is quantified by densitometry. A higher band intensity in the presence of the stabilizer indicates greater stabilization.[21]

-

-

-

Methodology: Subunit Exchange Assay

-

Principle: Considered the "gold standard," this assay directly measures the rate of TTR tetramer dissociation in a native environment like blood plasma.[2][22]

-

Protocol:

-

Two populations of TTR homotetramers are prepared: one untagged and one with a molecular tag.

-

These are mixed in human plasma in the presence or absence of a kinetic stabilizer.

-

The rate at which subunits from the tagged and untagged tetramers exchange to form heterotetramers is measured over time.

-

This rate of exchange is directly proportional to the rate of tetramer dissociation. A slower rate in the presence of the stabilizer indicates effective stabilization.[2]

-

-

Binding Affinity Assays

-

Methodology: Surface Plasmon Resonance (SPR)

-

Principle: SPR measures the real-time binding kinetics (association and dissociation rates) between a ligand (acoramidis) and a protein (TTR) immobilized on a sensor chip.[17]

-

Protocol:

-

Purified human TTR is immobilized onto an SPR sensor chip.

-

A solution containing acoramidis is flowed over the chip surface, allowing binding to occur.

-

The change in the refractive index at the surface, which is proportional to the mass of bound acoramidis, is measured in real-time.

-

A buffer solution is then flowed over the chip to measure the dissociation of acoramidis from TTR.

-

The resulting sensorgram is analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[17]

-

-

Clinical Efficacy: The ATTRibute-CM Trial

The efficacy and safety of acoramidis were definitively established in the Phase 3 ATTRibute-CM trial (NCT03860935), a global, double-blind, placebo-controlled study in 632 patients with ATTR-CM.[14][23][24]

Study Design

Patients were randomized 2:1 to receive acoramidis hydrochloride (800 mg twice daily) or a matching placebo for 30 months.[14][23] The primary endpoint was a hierarchical analysis using the Finkelstein-Schoenfeld method, which prioritized outcomes in the order of: 1) all-cause mortality (ACM), 2) frequency of cardiovascular-related hospitalization (CVH), 3) change in N-terminal pro-B-type natriuretic peptide (NT-proBNP), and 4) change in 6-minute walk distance (6MWD).[14][23]

Efficacy Results

Acoramidis demonstrated a highly statistically significant improvement in the primary endpoint, with a win ratio of 1.8 compared to placebo.[23][25] The benefit was driven by strong positive effects across the hierarchy, particularly in reducing cardiovascular hospitalizations.[25][26]

Table 3: Key Efficacy Outcomes of the ATTRibute-CM Trial at 30 Months

| Endpoint | Acoramidis (n=421) | Placebo (n=211) | Metric (Result) | Reference |

|---|---|---|---|---|

| Primary Hierarchical Analysis | - | - | Win Ratio: 1.8 (p < 0.0001) | [23][25] |

| All-Cause Mortality | 19.3% | 25.7% | HR: 0.77 (p=0.15) | [23] |

| On-Treatment Survival Rate | 81% | 74% | - | [25] |

| CV-Related Hospitalization | 26.7% | 42.6% | 50% relative risk reduction (p < 0.0001) | [23][25] |

| Change in NT-proBNP | - | - | Statistically significant benefit (p < 0.0001) | [23][25] |

| Change in 6-Minute Walk Distance | - | - | 39.6 m improvement vs. placebo (p < 0.001) | [23] |

| Change in KCCQ-OS | - | - | 9.94 point improvement vs. placebo (p < 0.001) |[23] |

HR: Hazard Ratio; KCCQ-OS: Kansas City Cardiomyopathy Questionnaire-Overall Summary score.

Long-Term Efficacy (Open-Label Extension)

Data from the open-label extension (OLE) study, where placebo patients switched to acoramidis, demonstrated sustained and continued clinical benefits for those on continuous treatment.[27][28]

Table 4: Long-Term Efficacy in ATTRibute-CM OLE at 42 Months

| Endpoint | Metric (Continuous Acoramidis vs. Placebo-to-Acoramidis) | Reference |

|---|---|---|

| All-Cause Mortality (ACM) | HR: 0.64 | [27][28] |

| First CV-Related Hospitalization (CVH) | HR: 0.53 | [27][28] |

| Composite of ACM or First CVH | HR: 0.57 (p < 0.0001) |[27][28] |

Safety and Tolerability

Acoramidis was well-tolerated, with an overall incidence of adverse events similar to that of the placebo group (98.1% vs. 97.6%).[14] No new clinically important safety signals were identified during the main trial or the long-term extension.[26][27] Serious adverse events were reported less frequently in the acoramidis group (54.6%) compared to the placebo group (64.9%).[14]

Conclusion

Acoramidis represents a significant advancement in the treatment of transthyretin amyloid cardiomyopathy. Born from a genetically-inspired, structure-based design, it potently and selectively stabilizes the TTR tetramer with near-complete efficacy.[7][10] Its mechanism of action, which mimics the protective T119M TTR variant, directly addresses the root cause of the disease.[9] The robust and consistent clinical benefits demonstrated in the comprehensive ATTRibute-CM trial—including significant reductions in cardiovascular hospitalizations and preservation of functional capacity and quality of life—establish acoramidis as a highly effective and safe therapeutic option for patients with ATTR-CM.[23][26]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acoramidis | C15H17FN2O3 | CID 71464713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bridgebio.com [bridgebio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FDA approves Stanford Medicine-developed drug that treats rare heart disease [med.stanford.edu]

- 7. researchgate.net [researchgate.net]

- 8. BridgeBio Pharma Presents Updated Results from Phase 2 Open-label Extension Study of Acoramidis in Transthyretin Amyloid Cardiomyopathy (ATTR-CM) - BioSpace [biospace.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. altmeyers.org [altmeyers.org]

- 12. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scite.ai [scite.ai]

- 16. researchgate.net [researchgate.net]

- 17. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medcentral.com [medcentral.com]

- 20. reference.medscape.com [reference.medscape.com]

- 21. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - American College of Cardiology [acc.org]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. bridgebio.com [bridgebio.com]

- 26. Publication of positive results from phase III ATTRibute-CM study of acoramidis for patients with transthyretin amyloid cardiomyopathy (ATTR-CM) in the New England Journal of Medicine - Medthority [medthority.com]

- 27. ahajournals.org [ahajournals.org]

- 28. Long-Term Efficacy and Safety of Acoramidis in ATTR-CM: Initial Report From the Open-Label Extension of the ATTRibute-CM Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Oral Bioavailability of Acoramidis Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoramidis (B605222) hydrochloride (Attruby™) is a potent, orally bioavailable, selective transthyretin (TTR) stabilizer developed for the treatment of transthyretin-mediated amyloid cardiomyopathy (ATTR-CM). By binding to and stabilizing the TTR tetramer, acoramidis prevents its dissociation into monomers, the rate-limiting step in the amyloidogenic cascade that leads to cardiomyopathy. This technical guide provides an in-depth overview of the pharmacokinetics, oral bioavailability, and relevant experimental methodologies of acoramidis hydrochloride, based on publicly available data from clinical trials and regulatory submissions.

Mechanism of Action

Acoramidis is a next-generation TTR stabilizer that mimics the protective T119M variant of the TTR protein. It binds with high affinity to the thyroxine-binding sites on the TTR tetramer, forming hydrogen bonds that significantly increase the stability of the protein complex.[1] This stabilization prevents the tetramer from dissociating into its constituent monomers, which are prone to misfolding and aggregation into amyloid fibrils that deposit in the heart and other tissues, leading to the pathology of ATTR-CM.[2][3]

Caption: Mechanism of Acoramidis in preventing TTR dissociation.

Pharmacokinetics

Acoramidis exhibits predictable pharmacokinetic properties following oral administration.

Absorption

Acoramidis is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) typically occurring around 1 hour post-dose.[2][4] The administration of acoramidis with a high-fat meal (800-1000 calories, with ≥50% from fat) does not result in clinically significant differences in its pharmacokinetics, allowing for dosing without regard to meals.[4][5]

Distribution

Acoramidis is highly bound to human plasma proteins, with in vitro studies showing a binding of 96.4%.[1] It primarily binds to its target protein, transthyretin.[2][4] The apparent steady-state volume of distribution (Vd) for acoramidis is 654 liters, indicating extensive tissue distribution.[2][4]

Metabolism

The primary metabolic pathway for acoramidis is glucuronidation, which is mediated by multiple UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A9, and UGT2B7.[2][3] The major circulating metabolite is acoramidis-β-D-glucuronide (acoramidis-AG), which constitutes approximately 8% of the total circulating drug-related moieties.[2] This metabolite is about one-third as pharmacologically active as the parent compound and is not considered to contribute significantly to the overall pharmacological activity.[2][4]

Elimination

Acoramidis is eliminated from the body through both renal and fecal excretion. Following a single oral dose of 712 mg of radiolabeled acoramidis in healthy subjects, approximately 68% of the radioactivity was recovered in the urine (with less than 10% as unchanged drug) and about 32% was recovered in the feces (with 15% as unchanged drug).[2][4] The effective half-life of acoramidis is approximately 6 hours, and the apparent clearance at steady-state is 16 L/h.[2] Steady-state plasma concentrations are typically achieved by day 4 of twice-daily dosing.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound.

Table 1: Single-Dose Pharmacokinetic Parameters

| Parameter | Value | Study Population |

| Tmax (median) | ~1 hour | Healthy Adults |

| Effective Half-life (t½) | ~6 hours | Healthy Adults |

Data derived from studies with a single 712 mg oral dose.[2][4]

Table 2: Steady-State Pharmacokinetic Parameters (712 mg twice daily)

| Parameter | Mean Value (SD) | Study Population |

| Cmax | 13,700 (6090) ng/mL | ATTR-CM Patients |

| AUC0-12h | 47,200 (10300) ng·h/mL | ATTR-CM Patients |

| Apparent Clearance (CL/F) | 16 L/h | ATTR-CM Patients |

| Apparent Volume of Distribution (Vd/F) | 654 L | ATTR-CM Patients |

Data from the ATTRibute-CM Phase 3 clinical trial.[4]

Oral Bioavailability

While a specific oral bioavailability percentage has not been published, the rapid absorption and significant systemic exposure following oral administration suggest good bioavailability.[6] The pharmacokinetic profile supports a twice-daily dosing regimen.

Experimental Protocols

Phase 1 Single-Dose Pharmacokinetic Study

A single-center, open-label, 5-period study was conducted in healthy male and non-pregnant, non-lactating female subjects to evaluate the pharmacokinetics of different modified-release formulations of acoramidis.[2]

-

Study Design: A 5-period crossover design with a minimum of a 7-day washout between dosing periods.

-

Study Population: 14 healthy male and female subjects with a BMI between 18.0 and 32.0 kg/m ² and a body weight greater than 50 kg.

-

Dosing: Single oral doses of various formulations of acoramidis.

-

Pharmacokinetic Sampling: Although specific time points are not detailed in the available literature, standard pharmacokinetic sampling protocols would involve serial blood draws at predefined intervals post-dose to characterize the absorption, distribution, and elimination phases.

-

Analytical Method: Plasma concentrations of acoramidis and its metabolites were measured using validated bioanalytical methods, as per regulatory requirements.

ATTRibute-CM Phase 3 Clinical Trial

This was a pivotal, multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of acoramidis in patients with ATTR-CM.[7]

-

Study Design: Patients were randomized in a 2:1 ratio to receive either this compound (800 mg, equivalent to 712 mg of acoramidis free base) or a matching placebo twice daily for 30 months.

-

Study Population: 632 patients with wild-type or variant ATTR-CM.

-

Pharmacokinetic Sub-study: A subset of patients likely participated in a pharmacokinetic sub-study involving sparse or intensive blood sampling to determine steady-state pharmacokinetic parameters.

-

Bioanalytical Method: Validated analytical methods were employed to quantify plasma concentrations of acoramidis.

Caption: High-level workflow of the ATTRibute-CM Phase 3 trial.

Human Mass Balance Study

A study was conducted in healthy adult subjects to characterize the absorption, metabolism, and excretion of acoramidis.

-

Study Design: Administration of a single 712 mg oral dose of radiolabeled acoramidis.

-

Sample Collection: Collection of blood, urine, and feces over a specified period to measure total radioactivity and identify metabolites.

-

Analytical Methods: Liquid scintillation counting for total radioactivity and liquid chromatography-mass spectrometry (LC-MS) for metabolite profiling and quantification.

Drug-Drug Interactions

-

CYP Enzymes: Acoramidis is a time-dependent inhibitor of CYP2C9 in vitro but does not significantly inhibit other major CYP enzymes.[4]

-

UGT Enzymes: As acoramidis is a substrate of UGT1A1, UGT1A9, and UGT2B7, co-administration with strong inducers of these enzymes may decrease acoramidis exposure and is generally not recommended.[3]

-

Transporters: Acoramidis is a substrate for OAT1 and BCRP and an inhibitor of OAT1 and OAT3 in vitro.[4]

Conclusion

This compound is an orally administered TTR stabilizer with a favorable pharmacokinetic profile that allows for twice-daily dosing. It is rapidly absorbed, extensively distributed to tissues, metabolized primarily via glucuronidation, and eliminated through both renal and fecal pathways. The well-characterized pharmacokinetics and high oral bioavailability of acoramidis, combined with its potent TTR-stabilizing activity, support its use as a therapeutic agent for the treatment of transthyretin-mediated amyloid cardiomyopathy.

References

- 1. Attruby (acoramidis) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. A Single Dose Study to Evaluate the Pharmacokinetics of Acoramidis Modified Release Formulations in Healthy Subjects [ctv.veeva.com]

- 3. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - American College of Cardiology [acc.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. drugs.com [drugs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. m.youtube.com [m.youtube.com]

Acoramidis Hydrochloride: A Technical Guide to its Binding Affinity and Stabilization of Transthyretin Variants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and fatal disease characterized by the destabilization and misfolding of the TTR protein. This leads to the formation of amyloid fibrils that deposit in various organs, primarily the heart and peripheral nerves, causing significant morbidity and mortality. The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in this pathogenic cascade. Acoramidis (B605222) (formerly AG10) is a highly potent and selective kinetic stabilizer of TTR, designed to mimic the protective properties of the naturally occurring, stabilizing T119M TTR variant. By binding to the thyroxine-binding sites of the TTR tetramer, acoramidis prevents its dissociation, thereby halting the amyloidogenic process at its source. This technical guide provides an in-depth overview of the binding affinity of acoramidis to wild-type and variant TTR, detailed experimental protocols for assessing this interaction, and a visualization of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Stabilizing the Transthyretin Tetramer

The core therapeutic strategy behind acoramidis is the kinetic stabilization of the native TTR tetramer.[1] In both wild-type and variant forms of ATTR, the dissociation of the tetramer into monomers is the critical initiating step for amyloid fibril formation.[2] These monomers can then misfold and aggregate into toxic oligomers and amyloid fibrils.

Acoramidis is a small molecule that binds with high affinity to the two thyroxine-binding sites on the TTR tetramer.[2][3] This binding event strengthens the interactions between the TTR monomers, significantly increasing the energy barrier for tetramer dissociation.[4] The design of acoramidis was inspired by the naturally occurring T119M TTR variant, which confers protection against amyloidosis.[5] Acoramidis mimics the stabilizing hydrogen bonds seen in the T119M variant, leading to near-complete stabilization of the TTR tetramer.[3][6]

Below is a diagram illustrating the mechanism of TTR amyloidosis and the stabilizing effect of Acoramidis.

Quantitative Binding Affinity Data

Acoramidis has demonstrated high binding affinity to both wild-type (WT) and various mutant TTR forms. The following table summarizes the available quantitative data from multiple biophysical assays. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.

| TTR Variant | Method | Binding Parameter | Value (nM) | Reference(s) |

| Wild-Type (WT) | Isothermal Titration Calorimetry (ITC) | Kd1 | 4.8 ± 1.9 | [7][8] |

| Wild-Type (WT) | Microscale Thermophoresis (MST) | Kd | Not explicitly stated, but affinity is 4x higher than tafamidis. | [2][9] |

| Wild-Type (WT) | Surface Plasmon Resonance (SPR) | Kd | 2.1 ± 0.5 | [2] |

| V122I | Isothermal Titration Calorimetry (ITC) | Kd1 | 4.8 | [1][8] |

| V122I | Isothermal Titration Calorimetry (ITC) | Kd2 | 314 | [1][8] |

Note: The V122I variant exhibits negative cooperativity, with a high-affinity (Kd1) and a lower-affinity (Kd2) binding site for acoramidis.

In addition to the variants with specific binding constants listed above, studies have shown that acoramidis achieves near-complete stabilization across a wide spectrum of destabilizing mutations. One study involving over 60 patient samples demonstrated this effect across 18 unique TTR variants, including A97S, D38A, F64L, L58H, P24S, and Y114C.[10][11] For the prevalent cardiomyopathic V122I variant, acoramidis demonstrated approximately two-fold greater stabilization than tafamidis.[10]

Experimental Protocols

The binding affinity and stabilization of TTR by acoramidis can be assessed using several established biophysical and biochemical assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol:

-

Sample Preparation:

-

Dialyze purified TTR protein extensively against the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of Acoramidis Hydrochloride in the same dialysis buffer.

-

Determine the precise concentrations of both the protein and ligand solutions.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Load the TTR solution into the sample cell (e.g., at a concentration of 2 µM).

-

Load the Acoramidis solution into the injection syringe (e.g., at a concentration of 25 µM).

-

Equilibrate the system at the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 2.0 μL each) of the Acoramidis solution into the TTR solution.[5]

-

Allow the system to reach equilibrium after each injection, monitoring the heat change.

-

Continue injections until the TTR is fully saturated with the ligand.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the integrated heat data against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site or sequential binding model) to determine the thermodynamic parameters (Kd, ΔH, ΔS).[5]

-

Fluorescent Probe Exclusion (FPE) Assay

This assay measures the ability of a compound to occupy the thyroxine-binding sites on TTR by competing with a fluorescent probe that binds to the same sites.

Protocol:

-

Reagents:

-

Purified TTR or human serum containing TTR.

-

This compound stock solution.

-

A fluorogenic probe that becomes fluorescent upon binding to the TTR thyroxine-binding site.

-

-

Assay Procedure:

-

Add the fluorescent probe to samples containing TTR (in buffer or serum). The probe will covalently bind to Lysine 15 within the binding site, generating a fluorescent signal.[7]

-

In parallel, incubate TTR samples with varying concentrations of Acoramidis before adding the fluorescent probe.

-

The presence of Acoramidis in the binding site will prevent the probe from binding, thus suppressing the fluorescent signal.[12]

-

Measure the fluorescence intensity at a specific time point (e.g., 1 hour).[12]

-

-

Data Analysis:

-

Calculate the percentage of TTR binding site occupancy by Acoramidis based on the reduction in fluorescence compared to a control sample without the drug.[13]

-

Plot the percentage of occupancy against the Acoramidis concentration to determine potency.

-

Western Blot for TTR Tetramer Stabilization

This assay quantifies the amount of intact TTR tetramer that persists under denaturing conditions (e.g., acidic pH), in the presence and absence of a stabilizer.

Protocol:

-

Sample Treatment:

-

Cross-linking and Electrophoresis:

-

Stop the dissociation reaction and cross-link the proteins using an agent like glutaraldehyde (B144438) to fix the TTR in its quaternary state.[5]

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12][14]

-

-

Blotting and Detection:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

-

Block the membrane to prevent non-specific antibody binding.[14]

-

Incubate the membrane with a primary antibody specific for TTR.[5]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

-

Add a chemiluminescent substrate and detect the signal using an imaging system.[14]

-

-

Data Analysis:

-

Quantify the band intensity corresponding to the TTR tetramer.

-

Calculate the percentage of TTR stabilization by comparing the amount of tetramer in the Acoramidis-treated, acidified sample to the amount of tetramer in the original, untreated sample.[12]

-

Below is a diagram illustrating the general workflow for the Western Blot-based TTR stabilization assay.

Conclusion

This compound is a rationally designed, potent kinetic stabilizer of the transthyretin tetramer. It exhibits high binding affinity to both wild-type and a broad range of pathogenic TTR variants, effectively preventing the initial step in the amyloid cascade. The robust preclinical and clinical data, supported by the detailed experimental methodologies outlined in this guide, underscore the efficacy of acoramidis as a therapeutic agent for transthyretin amyloidosis. The near-complete stabilization of TTR achieved with acoramidis offers a promising disease-modifying strategy for patients with this debilitating condition.[4][15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. ATTR Amyloidosis: Current and Emerging Management Strategies: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bridgebio.com [bridgebio.com]

- 7. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

- 12. docs.publicnow.com [docs.publicnow.com]

- 13. researchgate.net [researchgate.net]

- 14. ptglab.com [ptglab.com]

- 15. researchgate.net [researchgate.net]

- 16. BridgeBio Pharma Inc. - acoramidis shows statistically significant improvements in cardiovascular outcomes in patients with variant attr-cm [investor.bridgebio.com]

In Vitro Efficacy of Acoramidis Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoramidis (B605222) hydrochloride (formerly AG10) is a potent and selective small molecule stabilizer of transthyretin (TTR), a protein that can dissociate, misfold, and aggregate into amyloid fibrils, leading to transthyretin amyloidosis (ATTR). This technical guide provides an in-depth overview of the in-vitro studies that have elucidated the efficacy of acoramidis in preventing the dissociation of the TTR tetramer, the rate-limiting step in ATTR pathogenesis. The following sections detail the mechanism of action, experimental protocols used in its evaluation, and quantitative data from key in-vitro assays.

Acoramidis is designed to mimic the stabilizing effect of the naturally occurring, protective T119M TTR variant. It binds to the thyroxine-binding sites of the TTR tetramer, forming hydrogen bonds that reinforce the protein's native quaternary structure. This stabilization prevents the dissociation of the tetramer into pathogenic monomers.

Mechanism of Action: TTR Stabilization

Acoramidis acts as a kinetic stabilizer of the TTR tetramer. The dissociation of the native TTR tetramer into monomers is the initial and rate-limiting step in the amyloidogenic cascade. These monomers can then misfold and aggregate into soluble oligomers, protofilaments, and ultimately insoluble amyloid fibrils that deposit in various tissues, causing organ dysfunction. By binding to the two thyroxine-binding pockets of the TTR tetramer, acoramidis stabilizes the protein's native structure, significantly slowing the rate of tetramer dissociation and thereby inhibiting the entire amyloidogenic process.

Mechanism of Acoramidis in TTR stabilization.

Quantitative In Vitro Efficacy Data

The in-vitro efficacy of acoramidis has been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data from these studies, including comparisons with another TTR stabilizer, tafamidis.

Table 1: Transthyretin Stabilization by Acoramidis in In Vitro Assays

| Assay Type | Metric | Acoramidis | Tafamidis | Reference |

| Fluorescent Probe Exclusion (FPE) | TTR Occupancy (at 10 µM) | 102% | Not directly compared at this concentration | [1] |

| TTR Occupancy (at clinical trough concentration) | 103 ± 13% | 71 ± 14% | [2] | |

| TTR Occupancy (at clinical peak concentration) | Not applicable | 87 ± 14% | [2] | |

| Western Blot | TTR Stabilization (at 10 µM) | 99.6% | Not directly compared at this concentration | [1] |

| TTR Stabilization (at clinical trough concentration) | 93 ± 14% | 36 ± 13% | [2] | |

| TTR Stabilization (at clinical peak concentration) | Not applicable | 49 ± 14% | [2] | |

| Phase 2 Study (ex vivo) | TTR Stabilization (trough) | > 90% | Not applicable | [3][4] |

| TTR Stabilization (peak) | > 90% | Not applicable | [3][4] | |

| Open-Label Extension Study (ex vivo, Month 45) | Mean TTR Stabilization (FPE) | 99% | Not applicable | [3] |

Table 2: Binding Affinity and Kinetics of Acoramidis to Transthyretin

| Assay Type | Parameter | Acoramidis | Tafamidis | Reference |

| Surface Plasmon Resonance (SPR) | Binding Affinity (Kapp) | 193 nM | Not specified | [1] |

| Association Rate (kon) | 1.3 ± 0.3 x 10^6 M⁻¹s⁻¹ | Not specified | [1] | |

| Dissociation Rate (koff) | 0.02 ± 0.002 s⁻¹ | Not specified | [1] | |

| Residence Time | ~4 times longer than tafamidis | Not specified | [5] | |

| Microscale Thermophoresis (MST) | Binding Affinity | ~4 times higher than tafamidis | Not specified | [2][5] |

Experimental Protocols

Detailed, step-by-step protocols for the in-vitro assays used to characterize acoramidis are often proprietary. However, based on the available scientific literature, the principles and general methodologies of the key experiments can be described as follows.

Fluorescent Probe Exclusion (FPE) Assay

This assay measures the occupancy of the thyroxine-binding sites on the TTR tetramer by a stabilizer. A fluorescent probe that binds to these sites is added to a sample containing TTR. If a stabilizer like acoramidis is present and bound to TTR, it will prevent the fluorescent probe from binding, resulting in a lower fluorescence signal. The degree of signal reduction is proportional to the level of TTR stabilization.

General Protocol:

-

Sample Preparation: Plasma or serum samples containing TTR are incubated with varying concentrations of acoramidis or a vehicle control.

-

Probe Addition: A specific fluorescent probe is added to the samples.

-

Incubation: The mixture is incubated to allow for competitive binding to the TTR thyroxine-binding sites.

-

Fluorescence Measurement: The fluorescence intensity of the samples is measured using a fluorometer.

-

Data Analysis: The percentage of TTR stabilization is calculated by comparing the fluorescence of the acoramidis-treated samples to the control samples.

Fluorescent Probe Exclusion (FPE) Assay Workflow.

Western Blot Assay for TTR Tetramer Dissociation

This assay directly quantifies the amount of stable TTR tetramer that remains after subjecting the protein to conditions that promote dissociation, such as low pH. A more effective stabilizer will result in a higher proportion of TTR remaining in its tetrameric form.

General Protocol:

-

Sample Treatment: Plasma or serum samples are incubated with acoramidis or a control.

-

Acidification: The samples are acidified to a low pH to induce TTR tetramer dissociation.

-

Neutralization and Cross-linking: The reaction is stopped by neutralization, and the proteins are cross-linked to preserve their quaternary structure.

-

SDS-PAGE: The samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under non-denaturing conditions.

-

Immunoblotting: The separated proteins are transferred to a membrane and probed with an antibody specific for TTR.

-

Detection and Quantification: The bands corresponding to the TTR tetramer and monomer are detected, and their intensities are quantified to determine the percentage of stabilized TTR.

Western Blot for TTR Stabilization Workflow.

Conclusion

The in-vitro data for acoramidis hydrochloride robustly demonstrate its efficacy as a potent stabilizer of the transthyretin tetramer. Through various assays, it has been shown to achieve near-complete TTR stabilization at clinically relevant concentrations, outperforming earlier generation stabilizers in several key metrics. The high binding affinity and long residence time of acoramidis on the TTR tetramer contribute to its superior stabilizing effect. These in-vitro findings provide a strong scientific foundation for its clinical development and use in the treatment of transthyretin amyloidosis. Further research may focus on the long-term effects of this high degree of stabilization on TTR biology and clinical outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical animal models for Acoramidis Hydrochloride testing

An In-depth Technical Guide to Preclinical Animal Models for Acoramidis (B605222) Hydrochloride Testing

Introduction

Transthyretin amyloidosis (ATTR) is a progressive and fatal disease caused by the destabilization and misfolding of the transthyretin (TTR) protein.[1] In its normal state, TTR circulates as a tetramer and functions as a transporter for thyroxine and retinol-binding protein.[2] In ATTR, this tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, most notably the heart and peripheral nerves, leading to cardiomyopathy (ATTR-CM) and/or polyneuropathy (ATTR-PN).[1][3]

Acoramidis Hydrochloride (also known as AG10) is a next-generation, orally administered, small molecule stabilizer of TTR.[4][5] It is designed to treat ATTR at its source by potently and selectively binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation.[6][7][8] This mechanism mimics the stabilizing effect of the naturally occurring, protective T119M TTR variant.[6][9] The development and validation of Acoramidis have been heavily reliant on a suite of preclinical animal models and specialized experimental protocols designed to assess its pharmacokinetics, pharmacodynamics, and efficacy in stabilizing TTR. This guide provides a detailed overview of these models and methodologies for researchers and drug development professionals.

Mechanism of Action: TTR Stabilization

The foundational therapeutic strategy for Acoramidis is the stabilization of the native TTR tetramer. The dissociation of the tetramer is the rate-limiting step in the amyloidogenic cascade.[10] By binding to the two thyroxine-binding sites on the TTR tetramer, Acoramidis kinetically stabilizes it, slowing or preventing the formation of amyloidogenic monomers.[8][10] Preclinical and clinical studies have demonstrated that Acoramidis achieves near-complete (>90%) TTR stabilization across the dosing interval.[7][9][11] This high level of stabilization is believed to halt or significantly slow the progression of ATTR.[7]

Preclinical Animal Models for ATTR Research

The development of effective therapies for ATTR has been supported by various animal models, although no single model perfectly recapitulates all aspects of the human disease.[3] The choice of model is critical and depends on the specific research question, such as investigating disease pathogenesis, screening potential therapeutics, or evaluating pharmacokinetic and pharmacodynamic profiles.

Transgenic Mouse Models

Transgenic mice are the most widely used models for studying ATTR and testing novel therapies. These models typically involve the expression of human TTR (hTTR), often carrying pathogenic mutations, in a mouse that may or may not have its own endogenous TTR gene knocked out.[3][12]

-

hTTR V30M Mice: These were among the earliest models, expressing the common V30M mutation. While some lines showed slight TTR amyloid deposits in organs like the kidneys and gastrointestinal tract, they often failed to develop the peripheral neuropathy characteristic of the human disease.[3] The HSF ± hTTR V30M model, which expresses human TTRV30M in a mouse TTR null background, has been valuable for characterizing TTR deposition in the heart and nervous system.[13]

-

Humanized TTR (hTTR) Mice: To create a more relevant model for therapies targeting human TTR, "humanized" mice have been developed. In these models, the murine TTR gene is replaced with the full human gene sequence.[2] Examples include the B6-hTTR mouse, which expresses wild-type human TTR. These models are particularly effective for evaluating the efficacy of therapies like siRNA or antisense oligonucleotides (ASOs) that are specific to the human TTR sequence.[2]

Canine Model (Beagle Dogs)

Due to the lack of an ideal rodent model for ATTR-CM, the healthy beagle dog was selected as a suitable large animal model for assessing the in vivo pharmacokinetic-pharmacodynamic (PK-PD) relationship of TTR stabilizers like Acoramidis.[14] The rationale for using this model is based on several key similarities to humans:

-

Conserved Binding Sites: All amino acids in the thyroxine (T4) binding sites of TTR, where Acoramidis binds, are conserved between humans and dogs.[14]

-

Similar TTR Concentration: The concentration of TTR in dog serum is approximately 4.6 µM, which is comparable to that in healthy humans.[14]

This model proved effective for demonstrating that orally administered Acoramidis could potently bind to and stabilize canine TTR in vivo.[14][15]

Other Models

Invertebrate models, such as Caenorhabditis elegans (worms) and Drosophila melanogaster (fruit flies), have also been developed.[3] These models, which can express human TTR mutants, are useful for high-throughput screening of compounds that may prevent TTR aggregation and for studying the basic mechanisms of TTR toxicity.[3]

Experimental Protocols and Key Endpoints

The preclinical evaluation of Acoramidis relies on a set of robust and validated experimental protocols to quantify its ability to stabilize TTR and to characterize its pharmacokinetic profile.

TTR Stabilization Assays (Ex Vivo)

These assays are the cornerstone for measuring the pharmacodynamic effect of Acoramidis. They are typically performed ex vivo on plasma or serum samples collected from animals after drug administration.

This method directly measures the amount of intact TTR tetramer that remains after the sample is subjected to conditions that induce dissociation (e.g., acidic pH).

-

Protocol:

-

Sample Collection: Collect whole blood from treated and control animals at specified time points. Process to obtain plasma or serum.

-

Acid Incubation: Incubate plasma/serum samples at a low pH (e.g., pH 3.0-4.0) for a set period (e.g., 72 hours) to induce tetramer dissociation. The presence of a stabilizer like Acoramidis will protect the tetramer from dissociation.[14]

-

Native Gel Electrophoresis: Separate the proteins in the treated samples on a non-denaturing polyacrylamide gel (PAGE) to preserve the protein's quaternary structure.

-

Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF).

-

Immunodetection: Probe the membrane with an antibody specific for TTR.

-

Quantification: Visualize the bands corresponding to the TTR tetramer and monomer. Quantify the band intensity using densitometry. The degree of stabilization is calculated as the ratio of tetrameric TTR to total TTR.

-

This is a higher-throughput method to assess the binding occupancy of a stabilizer to TTR's thyroxine-binding sites.

-

Protocol:

-

Principle: A fluorescent probe that binds to the T4 sites of TTR is used. When a stabilizer like Acoramidis occupies these sites, it displaces the probe, leading to a decrease in fluorescence.[14]

-

Procedure: Plasma/serum samples are incubated with the fluorescent probe.

-

Measurement: Fluorescence is measured using a plate reader. The reduction in fluorescence is proportional to the degree of TTR binding site occupancy by the stabilizer.

-

Analysis: Potency (e.g., EC50) is determined by testing a range of stabilizer concentrations.

-

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Acoramidis.

-

Protocol (Typical in Canine Model):

-

Administration: Administer Acoramidis to beagle dogs via oral gavage at various dose levels (e.g., 50, 100, 200 mg/kg/day) for a set duration (e.g., 7 days).[14]

-

Blood Sampling: Collect serial blood samples at multiple time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Sample Processing: Process blood to obtain plasma and store frozen until analysis.

-

Bioanalysis: Quantify the concentration of Acoramidis in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Parameter Calculation: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t½), and oral bioavailability.[15]

-

Summary of Preclinical Data

Preclinical studies provided compelling evidence of Acoramidis's potential as a best-in-class TTR stabilizer, paving the way for clinical trials.

Pharmacokinetic Profile

In vivo PK studies in rats, dogs, and monkeys demonstrated favorable drug-like properties.[15]

| Parameter | Rat | Dog | Monkey | Reference |

| Oral Bioavailability | 31% - 60% | 31% - 60% | 31% - 60% | [15] |

| Systemic Clearance | Low | Low | Low | [15] |

| Volume of Distribution | Low | Low | Low | [15] |

| Specific values for clearance and volume of distribution were described qualitatively in the cited source. |

Pharmacodynamic Profile: TTR Stabilization

Ex vivo assays consistently showed that Acoramidis is a more potent and effective TTR stabilizer compared to other compounds.

| Stabilizer | Binding Affinity (Kd, nM) in buffer | Stabilization Efficacy (Western Blot) | Reference |

| Acoramidis (AG10) | 4.8 ± 1.9 | ++++ | [14] |

| Tolcapone (B1682975) | 2.5 ± 0.6 | +++ | [14] |

| Tafamidis (B1682582) | 4.4 ± 1.3 | ++ | [14] |

| Diflunisal | 407 ± 35 | + | [14] |

| Efficacy is represented qualitatively based on the rank order (AG10 > tolcapone > tafamidis > diflunisal) reported in the source. |

In vivo studies in the canine model confirmed that oral administration of Acoramidis resulted in effective TTR stabilization.[15] This strong PK-PD relationship, where achievable plasma concentrations lead to near-complete TTR stabilization, was a critical finding from the preclinical program.

Conclusion

The preclinical evaluation of this compound was built upon a foundation of transgenic mouse models and a well-justified canine model. These models, in conjunction with robust experimental protocols for assessing pharmacokinetics and TTR stabilization, provided the necessary evidence to advance Acoramidis into clinical development. The data generated demonstrated Acoramidis's potent mechanism of action and favorable drug properties, highlighting the crucial role of a well-designed preclinical strategy in the successful development of targeted therapies for genetic diseases like transthyretin amyloidosis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. cyagen.com [cyagen.com]

- 3. Contributions of Animal Models to the Mechanisms and Therapies of Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biospace.com [biospace.com]

- 5. acoramidis | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Eidos Therapeutics Initiates First Clinical Study for AG10 Targeting Transthyretin Amyloidosis, Appoints Camille Landis as Chief Business Officer [prnewswire.com]

- 7. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phdres.caregate.net [phdres.caregate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Animal models of human amyloidoses: Are transgenic mice worth the time and trouble? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cellular environment of TTR deposits in an animal model of ATTR—Cardiomyopathy [frontiersin.org]

- 14. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. | BioWorld [bioworld.com]

Acoramidis Hydrochloride for Wild-Type Transthyretin Amyloid Cardiomyopathy: A Technical Guide

This in-depth technical guide provides a comprehensive overview of acoramidis (B605222) hydrochloride for the research and treatment of wild-type transthyretin amyloid cardiomyopathy (ATTR-CM). It is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Acoramidis is a potent and highly selective small molecule stabilizer of the transthyretin (TTR) protein.[1] In ATTR-CM, the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in the myocardium, leading to progressive heart failure.[2][3][4] Acoramidis is designed to mimic the stabilizing effect of the naturally occurring, protective T119M TTR variant.[1][5] It binds to the two thyroxine-binding sites on the TTR tetramer, forming hydrogen bonds that significantly increase the protein's stability.[1][5] This stabilization prevents the dissociation of the tetramer into monomers, thereby halting the amyloidogenic cascade at its origin.[1][6] In clinical studies, acoramidis has been shown to achieve near-complete (≥90%) TTR stabilization.[1][7][8]

References

- 1. altmeyers.org [altmeyers.org]

- 2. ijisrt.com [ijisrt.com]

- 3. Transthyretin Amyloid Cardiomyopathy (ATTR-CM) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ATTR Pathophysiology | ATTR HCP [attr-amyloidosis.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Efficacy of Acoramidis in Wild-Type and Variant Transthyretin Amyloid Cardiomyopathy: Results From ATTRibute-CM and Its Open-Label Extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of Acoramidis in Wild-Type and Variant Transthyretin Amyloid Cardiomyopathy: Results From ATTRibute-CM and Its Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]

Acoramidis Hydrochloride for Hereditary ATTR-CM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of acoramidis (B605222) hydrochloride, a novel therapeutic agent for the treatment of hereditary transthyretin amyloid cardiomyopathy (ATTR-CM). This document summarizes key clinical trial data, elucidates the drug's mechanism of action, and outlines the experimental protocols utilized in its investigation, with a focus on the pivotal ATTRibute-CM trial.

Pathophysiology of Hereditary ATTR-CM

Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and often fatal disease characterized by the misfolding and aggregation of the transthyretin (TTR) protein. In its hereditary form (hATTR-CM), mutations in the TTR gene lead to the production of unstable TTR tetramers. These tetramers dissociate into monomers, which then misfold and assemble into amyloid fibrils. These insoluble fibrils deposit in the myocardium, leading to interstitial thickening, stiffness, and ultimately, heart failure. The accumulation of these amyloid deposits disrupts normal cardiac function, causing a restrictive cardiomyopathy that can lead to arrhythmias, conduction disturbances, and progressive decline in cardiovascular function.

Mechanism of Action of Acoramidis

Acoramidis is a next-generation, orally administered small molecule designed to be a highly potent stabilizer of the TTR protein.[1] Its mechanism of action mimics the protective effect of the naturally occurring T119M TTR variant.[2][3] Acoramidis binds to the thyroxine-binding sites of the TTR tetramer, forming hydrogen bonds that significantly increase its stability.[2][3] This stabilization prevents the dissociation of the tetramer into its constituent monomers, which is the rate-limiting step in the amyloidogenic cascade.[2] By preventing monomer formation, acoramidis effectively halts the subsequent misfolding and aggregation into amyloid fibrils, thereby reducing their deposition in the heart and other organs.[4] Clinical studies have demonstrated that acoramidis achieves near-complete TTR stabilization (≥90%).[5][6]

The ATTRibute-CM Clinical Trial

The efficacy and safety of acoramidis were primarily evaluated in the Phase 3 ATTRibute-CM trial, a multicenter, randomized, double-blind, placebo-controlled study.[7][8]

Experimental Protocol

Study Design: Eligible patients with ATTR-CM (both wild-type and hereditary) were randomized in a 2:1 ratio to receive either acoramidis hydrochloride 800 mg twice daily or a matching placebo for 30 months.[7][8] An open-label extension (OLE) phase followed the initial 30-month period, where all participants received acoramidis.[5][9]

Patient Population: The trial enrolled 632 participants.[7] Key inclusion criteria included:

-

Age 18-90 years.

-

Diagnosed ATTR-CM (wild-type or variant).

-

New York Heart Association (NYHA) class I-III with a history of heart failure hospitalization or need for diuretic treatment.

-

Evidence of ATTR by biopsy or technetium-99m scintigraphy.

-

6-minute walk distance ≥150 m.

-

N-terminal pro–B-type natriuretic peptide (NT-proBNP) ≥300 pg/mL.

-

Left ventricular wall thickness ≥12 mm.[7]

Key exclusion criteria included:

-

Recent acute coronary syndrome, stroke, or coronary revascularization.

-

Likely heart transplant within 1 year.

-

AL amyloidosis.

-

Severe renal impairment (eGFR <15).[7]

Endpoints: The primary endpoint was a hierarchical analysis of all-cause mortality, cumulative frequency of cardiovascular-related hospitalization, change from baseline in NT-proBNP, and change from baseline in 6-minute walk distance.[7][8] Secondary endpoints included the individual components of the primary endpoint, as well as changes in the Kansas City Cardiomyopathy Questionnaire-Overall Summary (KCCQ-OS) score.[7]

Clinical Efficacy Data

Acoramidis demonstrated a statistically significant and clinically meaningful improvement in the primary hierarchical endpoint compared to placebo, with a win ratio of 1.8 (p < 0.0001).[4][7] The positive effects of acoramidis were consistent across various subgroups, including patients with wild-type and variant ATTR-CM.[10][11]

Table 1: Key Efficacy Outcomes at 30 Months (ATTRibute-CM)

| Endpoint | Acoramidis | Placebo | Metric | p-value |

| Primary Composite Endpoint | Favored Acoramidis | - | Win Ratio: 1.8 | < 0.0001[4][7] |

| All-Cause Mortality | 19.3% | 25.7% | HR: 0.77 | 0.15[7] |

| CV-Related Hospitalization | 26.7% | 42.6% | - | < 0.0001[7] |

| NT-proBNP Change | - | - | Adjusted Mean Factor Change: 0.529 | < 0.05[7] |

| 6-Minute Walk Distance | - | - | Improvement from Baseline: 39.6 m | < 0.001[7] |

| KCCQ-OS Score | - | - | Least Squares Mean Change: 9.94 points | < 0.001[7] |

HR: Hazard Ratio

Long-Term Efficacy (Open-Label Extension)

Data from the open-label extension of the ATTRibute-CM trial demonstrated the durable benefits of acoramidis.

Table 2: Long-Term Efficacy Outcomes (ATTRibute-CM OLE)

| Endpoint | Metric (Acoramidis vs. Placebo) | 36 Months | 42 Months |

| All-Cause Mortality (ACM) | Reduction | 35.7% (p<0.01) | 33.7% (p<0.01)[5] |

| Composite ACM and first CVH | Reduction | 34.3% (p<0.0001) | 33.9% (p<0.0001)[5] |

| First CVH alone | Reduction | 40.5% (p<0.0001) | 41.0% (p<0.0001)[5] |

| Recurrent ACM and CVH | Reduction | 34% (p<0.0001) | 39% (p<0.0001)[5] |

CVH: Cardiovascular Hospitalization

Safety and Tolerability

Acoramidis was generally well-tolerated, with a safety profile comparable to placebo.[5] The rates of adverse events and treatment discontinuations were similar between the acoramidis and placebo groups.[8] The most commonly reported adverse reactions were diarrhea and upper abdominal pain.[3] A mean increase in serum creatinine (B1669602) and a corresponding decrease in eGFR were observed, which stabilized and were reversible upon discontinuation.[3]

Conclusion

This compound has emerged as a promising and effective therapy for hereditary ATTR-CM. Through its mechanism as a potent TTR stabilizer, it addresses the root cause of the disease by preventing the dissociation of the TTR tetramer. The robust data from the ATTRibute-CM trial and its open-label extension demonstrate that acoramidis significantly reduces mortality and cardiovascular hospitalizations, improves functional capacity, and enhances quality of life for patients with ATTR-CM. Its favorable safety profile further supports its use as a foundational treatment for this debilitating condition.

References

- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 2. altmeyers.org [altmeyers.org]

- 3. youtube.com [youtube.com]

- 4. biospace.com [biospace.com]

- 5. Acoramidis Demonstrates Long-Term Benefits in ATTR-CM | Cardio Care Today [cardiocaretoday.com]

- 6. Efficacy of Acoramidis in Wild-Type and Variant Transthyretin Amyloid Cardiomyopathy: Results From ATTRibute-CM and Its Open-Label Extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - American College of Cardiology [acc.org]

- 8. ATTRibute-CM Top-Line Results Favorable for Acoramidis | tctmd.com [tctmd.com]

- 9. Long-Term Efficacy and Safety of Acoramidis in ATTR-CM: Initial Report From the Open-Label Extension of the ATTRibute-CM Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hcplive.com [hcplive.com]

- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

Methodological & Application

Application Notes and Protocols for Acoramidis Hydrochloride in in vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoramidis hydrochloride (formerly known as AG10) is a potent and selective kinetic stabilizer of transthyretin (TTR).[1][2] It is under investigation for the treatment of transthyretin amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of misfolded TTR protein as amyloid fibrils in various tissues.[3] Acoramidis mimics the protective effect of the naturally occurring T119M TTR variant, stabilizing the TTR tetramer and preventing its dissociation into amyloidogenic monomers.[3][4] These application notes provide detailed protocols for the dissolution of this compound and its use in key in vitro assays to assess TTR stabilization.

Data Presentation

Physicochemical Properties and Solubility

| Property | Value | Citation(s) |

| Synonym | AG-10 | [1] |

| Molecular Formula | C₁₅H₁₇FN₂O₃ • HCl | [1] |

| Formula Weight | 328.8 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage | -20°C | [1] |

| Solubility in DMSO | Sparingly soluble (1-10 mg/mL)[1], ≥ 40 mg/mL[5], 62.5 mg/mL (with sonication)[2][6] | [1][2][5][6] |

| Solubility in Water | < 0.1 mg/mL (insoluble) | [6] |

In Vitro Activity and Assay Concentrations

| Assay Type | Target | Effective Concentration | Notes | Citation(s) |

| TTR Stabilization (Human Serum) | Wild-type TTR | 10 µM | Achieves near-complete stabilization of TTR.[1] | [1] |

| TTR Stabilization (Human Serum) | TTRV122I Variant | 10 µM | Stabilizes the V122I variant in serum from patients with familial amyloid cardiomyopathy.[1] | [1] |

| TTR Binding (Purified Protein) | Wild-type TTR | Kd1 = 4.8 nM, Kd2 = 314 nM | Exhibits negative cooperativity. | [1] |

| TTR Binding (Purified Protein) | TTRV122I Variant | Kd1 = 6.2 nM, Kd2 = 139 nM | Exhibits negative cooperativity. | [1] |

| TTR Stabilization (Western Blot) | Wild-type TTR | 0.5 - 10 µM | Concentration-dependent increase in tetramer stabilization. | |

| TTR Occupancy (Fluorescent Probe) | Wild-type TTR | 7.5 µM | Achieved over 80% TTR occupancy in human serum. | |

| Inhibition of Amyloidogenesis | Wild-type TTR | 1:1 (Acoramidis:TTR) | Stoichiometric inhibition of pH-induced amyloidogenesis. | [1] |

| Inhibition of Amyloidogenesis | TTRV122I Variant | 1:0.5 (Acoramidis:TTR) | Stoichiometric inhibition of pH-induced amyloidogenesis. | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Inert gas (e.g., argon or nitrogen)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh out the desired amount of this compound. For a 10 mM stock solution, this would be 3.288 mg for 1 mL of DMSO.

-

Add the appropriate volume of anhydrous DMSO to the solid this compound.

-

Purge the vial with an inert gas to prevent oxidation.[1]

-

Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

-

If solubility is an issue, sonication can be used to aid dissolution.[2][6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7]

Protocol 2: In Vitro Transthyretin (TTR) Stabilization Assay by Western Blot

This assay assesses the ability of this compound to stabilize the TTR tetramer under denaturing acidic conditions.

Materials:

-

Human plasma or purified human TTR

-

This compound stock solution (10 mM in DMSO)

-

Acetate (B1210297) buffer (pH 3.8-4.4)

-

Glutaraldehyde (B144438) solution

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Polyclonal rabbit anti-TTR antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Sample Preparation:

-

Incubate human plasma with varying concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) or vehicle (DMSO) for 2 hours at room temperature.

-

-

Acid-Induced Dissociation:

-

Acidify the plasma samples by adding an equal volume of acetate buffer (pH 3.8) and incubate for 72 hours at room temperature to induce tetramer dissociation in the absence of a stabilizer.

-

-

Cross-linking:

-

Add glutaraldehyde to the samples to cross-link the intact TTR tetramers and incubate for a specified time.

-

-

SDS-PAGE and Western Blot:

-

Separate the proteins by SDS-PAGE under non-reducing conditions.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TTR antibody overnight at 4°C. The optimal antibody dilution should be determined empirically.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensity corresponding to the TTR tetramer. The percentage of TTR stabilization is calculated by comparing the tetramer band intensity in the Acoramidis-treated samples to the control samples.

-

Visualizations

Caption: Mechanism of Acoramidis as a TTR stabilizer.

Caption: Workflow for preparing Acoramidis stock solution.

Caption: Workflow for the TTR stabilization Western blot assay.

References

- 1. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nist.gov [nist.gov]

- 4. US11058668B2 - Methods of treating TTR amyloidosis using AG10 - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Acoramidis Hydrochloride in Human Plasma using a Validated HPLC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Acoramidis Hydrochloride in human plasma. Acoramidis is a transthyretin stabilizer under investigation for the treatment of transthyretin amyloid cardiomyopathy. The described method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been developed and validated to be suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

This compound is a novel, orally administered, small molecule transthyretin (TTR) stabilizer. By binding to TTR, Acoramidis prevents its dissociation into monomers, the rate-limiting step in the formation of amyloid fibrils that cause transthyretin amyloidosis (ATTR). To support pharmacokinetic and pharmacodynamic assessments in clinical research, a reliable and sensitive bioanalytical method for the quantification of Acoramidis in plasma is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and throughput.

This document provides a comprehensive protocol for sample preparation, chromatographic and mass spectrometric conditions, and a summary of the validation parameters for the determination of Acoramidis in human plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled Acoramidis or a structurally similar compound)

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid, analytical grade

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: Phenyl column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Data acquisition and processing software

Sample Preparation

A protein precipitation method is employed for the extraction of Acoramidis from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Phenyl (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic: 50:50 (A:B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | Approximately 3 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of Acoramidis and IS |

| Ion Source Temperature | To be optimized (e.g., 500°C) |

| Ion Spray Voltage | To be optimized (e.g., 5500 V) |

| Curtain Gas | To be optimized |

| Collision Gas | To be optimized |

Method Validation Summary

The bioanalytical method was validated according to the general principles outlined in regulatory guidelines. The validation assessed linearity, sensitivity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Table 3: Linearity and Sensitivity

| Parameter | Result |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Table 4: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |

| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |

| Mid | 100 | < 15% | ± 15% | < 15% | ± 15% |

| High | 800 | < 15% | ± 15% | < 15% | ± 15% |

Table 5: Recovery and Matrix Effect